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Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

Cat. No.: B1343946

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-iodo-3-methylbenzene is an aromatic organic compound with the chemical
formula C7HeFI1.[1] As a substituted toluene derivative, it holds potential as a building block in
the synthesis of more complex molecules, particularly in the fields of pharmaceutical and
materials science. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control in synthetic applications. This technical guide
provides a detailed overview of the predicted spectroscopic data for 2-Fluoro-1-iodo-3-
methylbenzene, alongside generalized experimental protocols for acquiring such data.

Due to a lack of publicly available experimental spectra for 2-Fluoro-1-iodo-3-methylbenzene,
the quantitative data presented in this guide are predicted based on established principles of
spectroscopy and data from analogous compounds.

Molecular Structure and Properties
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Property

Value

Molecular Formula

C7HsFI

Molecular Weight

236.02 g/mol [1]

IUPAC Name 2-fluoro-1-iodo-3-methylbenzene[1]
Synonyms 2-Fluoro-3-iodotoluene[1]
CAS Number 916420-21-8[1]

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)

The H NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl group protons. The chemical shifts (8) are influenced by the electronic effects of the

fluorine, iodine, and methyl substituents.

Proton Assignment

Predicted Chemical

Predicted Multiplicity

Predicted Coupling

Shift (8, ppm) Constants (J, Hz)
_ J(H-4, H-5) = 7-8, J(H-
H-4 70-73 Triplet of doublets (td)
4,F)=2-3
_ J(H-5, H-4) = 7-8, J(H-
H-5 6.8-7.1 Triplet (t)
5, H-6) = 7-8
Doublet of doublets J(H-6, H-5) = 7-8, J(H-
H-6 7.3-7.6
(dd) 6, F) =5-6
-CHs 22-25 Singlet (s)

13C NMR (Carbon-13 NMR)

The 3C NMR spectrum will display seven distinct signals corresponding to the seven carbon
atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of
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the attached substituents.

Carbon Assignment Predicted Chemical Shift (o, ppm)
C-1 (C-l) 90 - 100

C-2 (C-F) 158 - 162 (doublet, 1J(C-F))

C-3 (C-CHs) 135 - 140

C-4 125 - 130

C-5 115-120

C-6 128 - 133

-CHs 20-25

19F NMR (Fluorine-19 NMR)

The °F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-
Fluoro-1-iodo-3-methylbenzene, a single resonance is expected for the fluorine atom, likely
appearing as a multiplet due to coupling with neighboring protons.

) ) Predicted Chemical Shift (9, ) o
Fluorine Assignment _ Predicted Multiplicity
ppm, relative to CFCIs)

C-2 Fluorine -110to -130 Multiplet

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) and various fragment ions resulting
from the cleavage of the molecule.
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Predicted Relative

m/z ) Interpretation
Intensity
236 [C7H6FI]* Moderate Molecular lon (M)
] Loss of lodine radical
109 [C7HeF]* High
(I+)
Tropylium ion
91 Moderate (rearrangement after
loss of | and F)
127 Moderate lodine cation

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational

frequencies of the functional groups present in the molecule.

Wavenumber (cm~1)

Vibrational Mode

Predicted Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2970 - 2850 C-H stretch (methyl) Medium

1600 - 1450 C=C stretch (aromatic ring) Medium to Strong
1270 - 1150 C-F stretch Strong

850 - 750 C-H bend (out-of-plane) Strong

~550 C-I stretch Medium

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane or ethanol, will

show absorption bands characteristic of a substituted benzene ring.
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Predicted Amax (nm) Solvent Electronic Transition
~210 Hexane T~ T
~265 Hexane 1T - 1T (benzenoid band)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters may need to be optimized for the specific sample and

equipment used.

NMR Spectroscopy (*H, **C, °F)

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-1-iodo-3-methylbenzene
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. Add a small amount
of tetramethylsilane (TMS) as an internal standard (O ppm for *H and 3C NMR).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 8-16 scans.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 128-1024 scans).

19F NMR Acquisition:

o Acquire a one-dimensional fluorine spectrum.
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o Use a dedicated fluorine probe or a broadband probe tuned to the °F frequency.

o An external reference standard (e.g., CFCIs) is typically used.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the
internal standard.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) for separation from any impurities.

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically
from m/z 40 to 300.

Detection: Detect the ions using a suitable detector (e.g., electron multiplier).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation: As 2-Fluoro-1-iodo-3-methylbenzene is expected to be a liquid at
room temperature, a thin film can be prepared by placing a drop of the neat liquid between
two potassium bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the clean KBr/NacCl plates.

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1343946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 2-Fluoro-1-iodo-3-methylbenzene in a
UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to
yield an absorbance in the range of 0.1 to 1.0.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference.
o Fill a second quartz cuvette with the sample solution.
o Scan a wavelength range from approximately 200 to 400 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2-Fluoro-1-iodo-3-methylbenzene.
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Caption: Logical workflow for the spectroscopic characterization of 2-Fluoro-1-iodo-3-
methylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1343946#spectroscopic-data-for-2-fluoro-1-iodo-3-
methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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